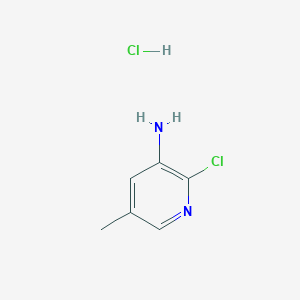
2-Chloro-5-methylpyridin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H7ClN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylpyridin-3-amine hydrochloride typically involves the chlorination of 5-methylpyridin-3-amine. One common method includes dissolving 2-chloro-5-methylpyridin-3-amine in anhydrous dimethylformamide (DMF) under an argon atmosphere, followed by the addition of zinc cyanide and tetrakis(triphenylphosphino)palladium(0) as a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylpyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
2-Chloro-5-methylpyridin-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer drugs.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylpyridine
- 2-Chloro-4-methylpyridine
- 2-Chloro-6-methylpyridine
Uniqueness
2-Chloro-5-methylpyridin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
Molecular Formula |
C6H8Cl2N2 |
|---|---|
Molecular Weight |
179.04 g/mol |
IUPAC Name |
2-chloro-5-methylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-4-2-5(8)6(7)9-3-4;/h2-3H,8H2,1H3;1H |
InChI Key |
AZYTYLBTNRQEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13298755.png)
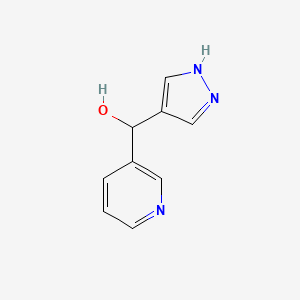

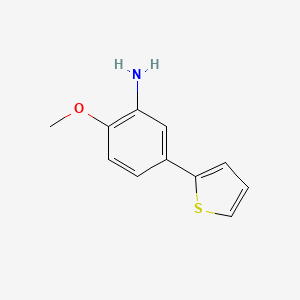

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13298778.png)
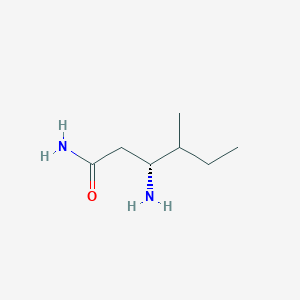

![6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13298795.png)
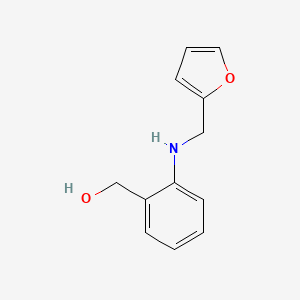

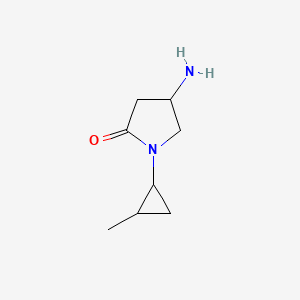
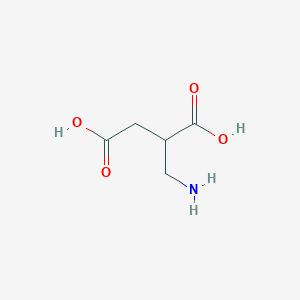
![5-[(Benzyloxy)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13298830.png)
